

Application Notes and Protocols for Calcium Crimson in Flow Cytometry

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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

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Introduction

Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for the detection of intracellular calcium mobilization. Its spectral properties make it particularly well-suited for flow cytometry applications, offering advantages in multiplexing with other fluorochromes and minimizing interference from cellular autofluorescence.[1][2] This document provides detailed application notes and protocols for the use of **Calcium Crimson** in flow cytometric analysis of calcium flux.

Calcium ions (Ca^{2+}) are ubiquitous second messengers involved in a multitude of cellular processes, including signal transduction, muscle contraction, cell proliferation, and apoptosis.[3] The ability to accurately measure changes in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) is crucial for understanding these fundamental biological events and for the development of novel therapeutics targeting calcium signaling pathways. Flow cytometry provides a powerful platform for these measurements, allowing for the rapid, quantitative analysis of calcium flux in individual cells within a heterogeneous population.[4]

Calcium Crimson is a single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} . [1][5] It is available as a cell-permeant acetoxymethyl (AM) ester, which readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. [6]

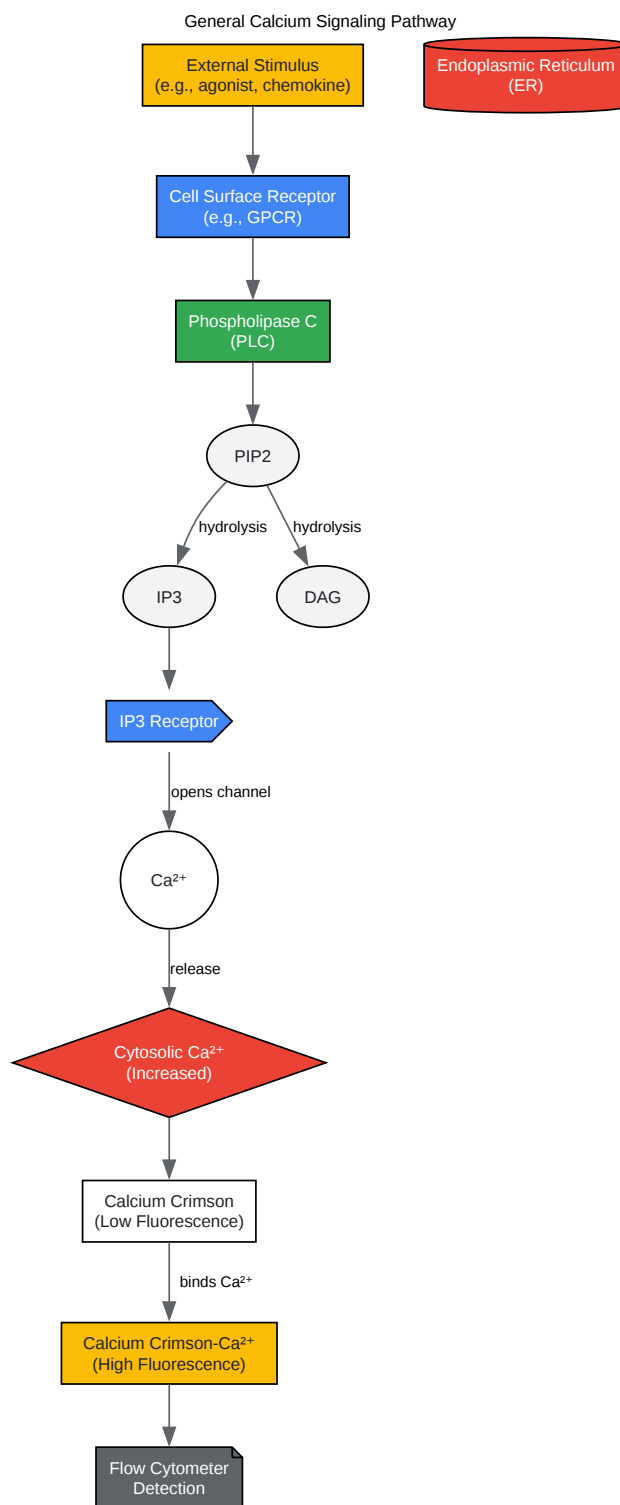
Data Presentation

Photophysical and Chemical Properties of Calcium Crimson

Property	Value	Reference(s)
Excitation Maximum (Ca ²⁺ -bound)	~586 - 589 nm	[7] [8]
Emission Maximum (Ca ²⁺ -bound)	~606 - 609 nm	[7] [8]
Recommended Laser Line	561 nm or 594 nm	[7] [8]
Common Emission Filter	630/69 nm	[8]
Dissociation Constant (Kd) for Ca ²⁺	~185 nM	[9]
Form	Acetoxymethyl (AM) ester	[1]

Signaling Pathway

Intracellular calcium signaling is a fundamental mechanism by which cells respond to external stimuli. The workflow below illustrates a generalized pathway leading to intracellular calcium release and its detection using **Calcium Crimson**.



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Caption: Generalized intracellular calcium signaling pathway.

Experimental Protocols

Protocol 1: Cell Loading with Calcium Crimson AM

This protocol outlines the steps for loading cells in suspension with the acetoxymethyl (AM) ester form of **Calcium Crimson**.

Materials:

- **Calcium Crimson**, AM ester (e.g., 1 mM stock solution in anhydrous DMSO)
- Cells of interest in suspension
- Complete cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with Ca^{2+} and Mg^{2+}
- Anhydrous dimethyl sulfoxide (DMSO)
- Pluronic® F-127 (20% w/v solution in DMSO, optional)
- Probenecid (optional)
- FACS tubes (5 mL polystyrene round-bottom tubes)
- Water bath or incubator at 37°C

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with pre-warmed (37°C) complete culture medium.
 - Centrifuge the cells at 300-400 x g for 5 minutes.
 - Resuspend the cell pellet in pre-warmed culture medium at a concentration of 1×10^6 to 5×10^6 cells/mL.
- Dye Loading Solution Preparation:

- Prepare a working solution of **Calcium Crimson** AM in your physiological buffer of choice. The final concentration typically ranges from 1 to 5 μM . This should be empirically determined for your specific cell type and experimental conditions.
- Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, you can mix the **Calcium Crimson** AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the cell suspension. This results in a final Pluronic® F-127 concentration of approximately 0.01-0.02%.^[3]
- Cell Loading:
 - Add the **Calcium Crimson** AM working solution to the cell suspension.
 - Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
 - Optional: To prevent the active transport of the de-esterified dye out of the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
- Washing:
 - After incubation, wash the cells twice with pre-warmed physiological buffer to remove excess extracellular dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
 - Resuspend the final cell pellet in the desired buffer for flow cytometric analysis at a concentration of approximately 1×10^6 cells/mL.
- Resting:
 - Allow the loaded cells to rest at room temperature or 37°C for at least 15-30 minutes, protected from light, to allow for complete de-esterification of the dye within the cells.^[4]

Protocol 2: Calcium Flux Assay by Flow Cytometry

This protocol describes the acquisition of calcium flux data on a flow cytometer following cell stimulation.

Materials:

- **Calcium Crimson**-loaded cells (from Protocol 1)
- Agonist/stimulant of interest (prepared at 10-20X the final desired concentration)
- Positive Control: Ionomycin (e.g., 1 μ M final concentration)
- Negative Control: EGTA (e.g., 5 mM final concentration) or unstimulated cells
- Flow cytometer equipped with a 561 nm or similar laser and appropriate emission filters (e.g., 630/69 nm).

Procedure:

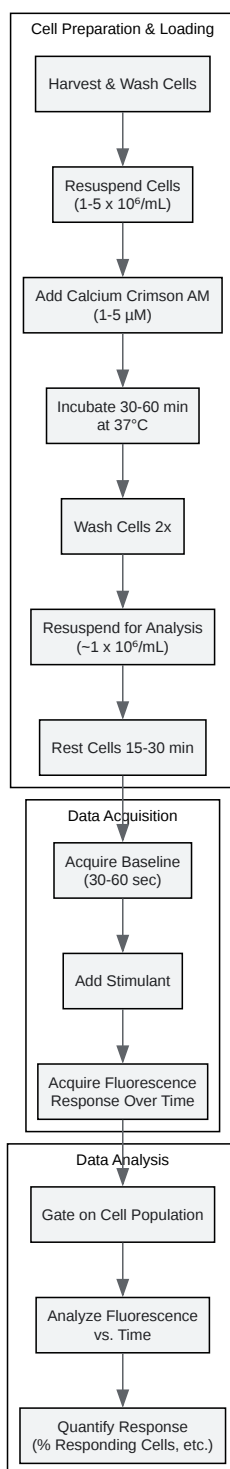
- Flow Cytometer Setup:
 - Set up the flow cytometer with the appropriate laser and filter configuration for **Calcium Crimson**.
 - Create a plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the cell population of interest.
 - Create a histogram or a plot of time vs. **Calcium Crimson** fluorescence (e.g., PE-Texas Red or a similar channel). Set the fluorescence parameter to a linear scale.
- Baseline Acquisition:
 - Before adding any stimulant, acquire data from the **Calcium Crimson**-loaded cells for approximately 30-60 seconds to establish a stable baseline fluorescence.
- Stimulation and Data Acquisition:
 - Briefly pause the data acquisition.
 - Add the agonist/stimulant to the cell suspension and gently mix.
 - Immediately resume data acquisition and record the fluorescence signal over time for several minutes, or until the signal returns to baseline.

- Controls:
 - Positive Control: To determine the maximal fluorescence response (F_{max}), add a calcium ionophore like ionomycin to a separate aliquot of loaded cells.
 - Negative Control: To determine the minimal fluorescence (F_{min}), either use unstimulated cells as a baseline or chelate intracellular calcium by adding EGTA to a separate aliquot of loaded cells prior to analysis.
- Data Analysis:
 - Gate on the cell population of interest using the FSC vs. SSC plot.
 - Analyze the change in **Calcium Crimson** fluorescence intensity over time. This can be expressed as a ratio of the fluorescence at a given time point to the baseline fluorescence, or as the percentage of responding cells.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical calcium flux experiment using **Calcium Crimson** and flow cytometry.

Calcium Crimson Flow Cytometry Workflow

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References

- 1. Fluorescent Ca²⁺ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fluorescent Ca²⁺ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bu.edu [bu.edu]
- 7. Spectrum [Calcium Crimson (calcium bound)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Summary of Molecular Probes fluorescent Ca²⁺ indicators—Table 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
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